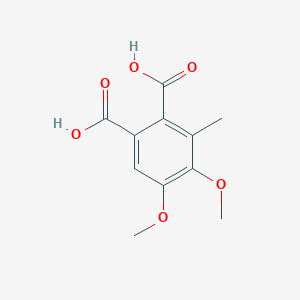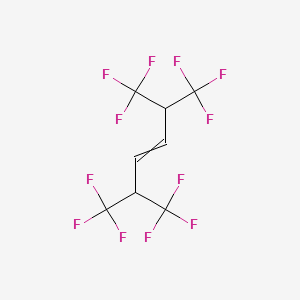
1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical behavior.
Vorbereitungsmethoden
The synthesis of 1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of hexafluoropropylene and trifluoromethylating agents in the presence of catalysts. The reaction conditions often require specific temperatures and pressures to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound into less fluorinated derivatives.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen fluoride, sodium borohydride, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying enzyme interactions and protein folding.
Wirkmechanismus
The mechanism of action of 1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the chemical environment and reactivity of the target molecules. The pathways involved often include the formation of stable complexes with enzymes or other proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated compounds, 1,1,1,6,6,6-Hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene stands out due to its high fluorine content and unique structural arrangement. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: Utilized in various chemical reactions due to its high ionizing power. The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions while maintaining stability under various conditions.
Eigenschaften
CAS-Nummer |
671226-03-2 |
|---|---|
Molekularformel |
C8H4F12 |
Molekulargewicht |
328.10 g/mol |
IUPAC-Name |
1,1,1,6,6,6-hexafluoro-2,5-bis(trifluoromethyl)hex-3-ene |
InChI |
InChI=1S/C8H4F12/c9-5(10,11)3(6(12,13)14)1-2-4(7(15,16)17)8(18,19)20/h1-4H |
InChI-Schlüssel |
SWYYEFMEVBVATF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


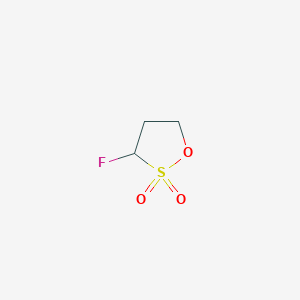
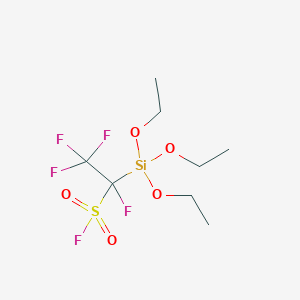
![1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12538120.png)
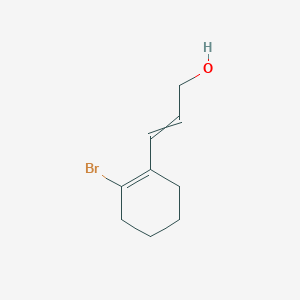
![N-[6-(4-Methoxyphenyl)-4-oxo-1,4-dihydropteridin-2-yl]acetamide](/img/structure/B12538149.png)

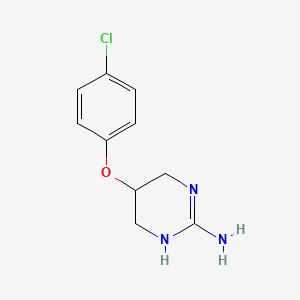
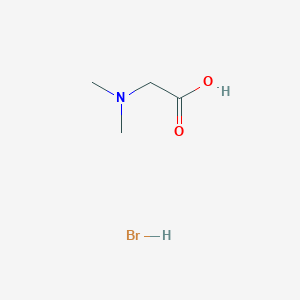
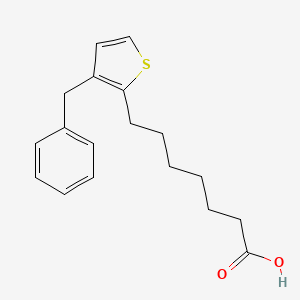
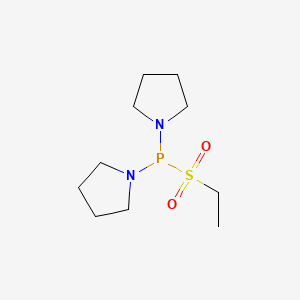
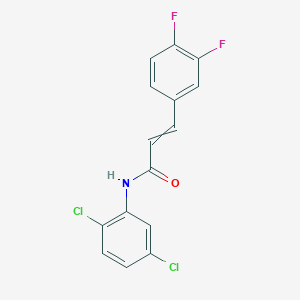

![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
